rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
CAS No.: 2866319-46-0
Cat. No.: VC11997123
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866319-46-0 |
|---|---|
| Molecular Formula | C6H11ClFNO2 |
| Molecular Weight | 183.61 g/mol |
| IUPAC Name | (2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
| Standard InChI Key | WNXOXCCTYXNEOZ-JBUOLDKXSA-N |
| Isomeric SMILES | C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl |
| SMILES | C1CNC(CC1F)C(=O)O.Cl |
| Canonical SMILES | C1CNC(CC1F)C(=O)O.Cl |
Introduction
Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in chemical and pharmaceutical research. It is characterized by its piperidine ring structure, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The compound's molecular formula is , and it has a molecular weight of approximately 195.63 g/mol .
The stereochemistry of this compound, specifically its (2R,4S) configuration, plays a critical role in its biological activity. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position enhances its chemical properties, including receptor binding affinity and lipophilicity.
Synthesis Methods
Several synthetic routes have been developed for rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride. These methods aim to preserve the integrity of the chiral centers while ensuring high yields and purity:
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Fluorination Reactions: Introduction of the fluorine atom at the 4-position using selective fluorinating agents.
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Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
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Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are commonly employed to monitor these reactions and confirm the product's identity.
Biological Activity and Applications
Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride exhibits notable biological activity due to its interaction with neurotransmitter receptors in the central nervous system. Key features include:
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Receptor Binding: The compound interacts with receptors involved in neurotransmission and pain modulation, making it a potential precursor for analgesic drug development.
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Lipophilicity: The fluorinated structure enhances membrane permeability and receptor binding affinity compared to non-fluorinated analogs .
Applications:
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Pharmaceutical Research: Used as a building block for synthesizing biologically active derivatives.
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Medicinal Chemistry: Studied for potential therapeutic effects on pain modulation and central nervous system disorders.
Comparison with Related Compounds
To understand the uniqueness of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride, it is helpful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylpiperidine-2-carboxylic acid | Lacks fluorine; simpler structure | |
| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | Single enantiomer; specific activity | |
| Rac-(3R,4R)-1-{...}-piperidin-3-amine hydrochloride | Complex structure | Contains fluorophenyl group |
The fluorinated derivative's enhanced receptor binding makes it particularly valuable for pharmaceutical applications compared to its non-fluorinated counterparts .
Future Research Directions
Despite its promising biological activity, further studies are needed to explore:
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Detailed pharmacokinetics and pharmacodynamics.
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Potential side effects when used in therapeutic contexts.
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Optimization of synthetic methods for industrial-scale production.
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